molecular formula C17H20O3 B5056810 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol CAS No. 5438-66-4

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol

Cat. No.: B5056810
CAS No.: 5438-66-4
M. Wt: 272.34 g/mol
InChI Key: FJILBHFNDBLVBK-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C17H20O3 It is a derivative of phenylpropanol and features a methoxy group and a phenylmethoxy group attached to the benzene ring

Properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-15(18)14-9-10-16(17(11-14)19-2)20-12-13-7-5-4-6-8-13/h4-11,15,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJILBHFNDBLVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280408
Record name 1-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-66-4
Record name NSC16731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol typically involves the reaction of 3-methoxy-4-phenylmethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, 0–25°C3-Methoxy-4-phenylmethoxyphenylpropan-1-one72%
KMnO₄Acidic aqueous, reflux3-Methoxy-4-phenylmethoxyphenylpropanoic acid58%

PCC selectively oxidizes the alcohol to a ketone without affecting ether groups, while stronger oxidants like KMnO₄ fully oxidize the chain to a carboxylic acid .

Reduction Reactions

Though the compound itself is an alcohol, its synthetic precursors (e.g., ketones) are reduced during preparation:

Reagent Substrate Product Yield Source
NaBH₄Corresponding ketone1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol89%

Sodium borohydride efficiently reduces the ketone intermediate to the alcohol, preserving methoxy and benzyloxy groups .

Ether Deprotection (Hydrogenolysis)

The benzyloxy group is selectively removed via catalytic hydrogenation:

Reagent Conditions Product Yield Source
H₂, Pd/C (10%)MeOH, 25°C, 4 hr1-(3-Methoxy-4-hydroxyphenyl)propan-1-ol57%

This reaction cleaves the benzyl ether while leaving the methoxy group intact, yielding a free phenol .

Nucleophilic Substitution

The alcohol group participates in Mitsunobu reactions to form ethers:

Reagent Conditions Product Yield Source
DIAD, PPh₃, ROHTHF, 0°C to 25°C1-(3-Methoxy-4-phenylmethoxyphenyl)propyl ethers~65%

DIAD (diisopropyl azodicarboxylate) facilitates the coupling of alcohols with phenolic or aliphatic nucleophiles.

Esterification

The primary alcohol reacts with acyl chlorides or anhydrides:

Reagent Conditions Product Yield Source
Acetic anhydridePyridine, 25°C, 12 hr1-(3-Methoxy-4-phenylmethoxyphenyl)propyl acetate83%

Esterification proceeds smoothly under mild conditions, enabling further functionalization.

Photochemical Reactions

The methoxy and benzyloxy groups influence UV-induced reactivity:

Conditions Product Notes Source
UV light (254 nm)Ortho-quinone methide intermediatesTransient species detected via spectroscopy

Photolysis generates reactive intermediates useful in polymer and materials chemistry .

Key Mechanistic Insights:

  • Steric Effects : Bulky substituents on the phenyl ring slow reaction rates at the benzylic position .

  • Electronic Effects : Electron-donating methoxy groups stabilize carbocation intermediates during acid-catalyzed dehydrations.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar media .

This compound’s multifunctional architecture makes it a versatile intermediate in synthetic organic chemistry, particularly for constructing polyphenolic natural product analogs or functionalized polymers.

Scientific Research Applications

Pharmacological Applications

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol has been studied for its potential therapeutic effects. Some notable applications include:

  • Anti-inflammatory Properties : Research indicates that compounds similar to 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Biochemical Studies

This compound has been utilized in various biochemical assays:

  • Enzyme Inhibition Studies : It has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders .
  • Cell Culture Experiments : Studies have shown that it can influence cell proliferation and apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol in animal models. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antioxidant Properties

In vitro experiments assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings indicated that it effectively reduced oxidative stress markers in cultured cells, supporting its use in formulations aimed at reducing oxidative damage.

Material Science Applications

The unique structure of 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol also makes it suitable for material science applications:

  • Polymer Synthesis : It can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
PharmacologyAnti-inflammatory agentSignificant reduction in inflammatory markers
Antioxidant activityEffective at scavenging free radicals
BiochemistryEnzyme inhibition studiesPotential inhibitor of metabolic enzymes
Cell culture experimentsInfluences cancer cell proliferation
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Methylenedioxyphenyl)propan-1-ol: A similar compound with a methylenedioxy group instead of the methoxy and phenylmethoxy groups.

    3-(4-Methoxyphenyl)propan-1-ol: A compound with a methoxy group but lacking the phenylmethoxy group.

Uniqueness

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol is unique due to the presence of both methoxy and phenylmethoxy groups, which can influence its chemical reactivity and biological activity

Biological Activity

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol, identified by its CAS number 5438-66-4, is a chemical compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring methoxy and phenyl groups, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C17H20O3
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound consists of a propanol backbone with two methoxy-substituted phenyl rings, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol indicates several areas of interest:

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, similar phenolic compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways.

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, preliminary studies suggest that 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing neuronal apoptosis.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits significant radical scavenging capacity.
Enzyme InhibitionPotential COX inhibitor; reduces inflammatory markers in vitro.
NeuroprotectionMay protect against oxidative stress in neuronal cells.
AntimicrobialPreliminary data suggests activity against certain bacterial strains.

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant potential of various phenolic compounds, 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol was found to significantly reduce DPPH radical levels, indicating strong antioxidant activity. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition Profile
A series of enzyme assays conducted on derivatives of this compound demonstrated that it could inhibit COX enzymes effectively, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions it as a candidate for further drug development targeting inflammatory diseases.

The proposed mechanism of action for the biological activities of 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol includes:

  • Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals.
  • Enzyme Binding : Structural analysis suggests that the compound may fit well within the active sites of COX enzymes, leading to competitive inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via selective protection/deprotection of hydroxyl groups and subsequent reduction. For example, benzyl ether protection of the 4-hydroxyphenyl group (to form 4-phenylmethoxy) followed by Grignard addition to a ketone intermediate may yield the propanol derivative. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) for etherification .
  • Reduction : Sodium borohydride (NaBH₄) in ethanol for controlled reduction of ketones to secondary alcohols .
  • Solvent systems : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .
    • Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), phenylmethoxy (δ ~5.1 ppm), and propanol backbone signals .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₇H₂₀O₃) .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds for research-grade material .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Degradation pathways : Hydrolysis of the methoxy or phenylmethoxy groups in acidic/basic conditions .
  • Storage recommendations :

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants to avoid hygroscopic absorption .
    • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s hazards be resolved in experimental design?

  • Contradictory evidence : Some SDS report "no known hazards" , while others classify it as a skin/eye irritant (H315/H319) .
  • Resolution strategies :

  • In vitro testing : Perform Ames tests for mutagenicity and Draize tests for irritation .
  • Precautionary measures : Default to using PPE (gloves, goggles) and fume hoods until toxicity is clarified .

Q. What strategies enable enantioselective synthesis of this compound’s chiral derivatives?

  • Chiral catalysis : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries to introduce stereocenters .
  • Chiral resolving agents : Co-crystallization with (−)-menthol or (+)-camphorsulfonic acid .
  • Analytical validation : Compare optical rotation ([α]D) and circular dichroism (CD) spectra to reference standards .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • DFT studies : Calculate Gibbs free energy (ΔG‡) for key reactions (e.g., oxidation of the alcohol to ketone) .
  • Solvent effects : Use COSMO-RS models to simulate polarity impacts on reaction kinetics .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. What methodologies elucidate the compound’s regioselective reactivity in cross-coupling reactions?

  • Directed ortho-metalation : Utilize directing groups (e.g., methoxy) for selective functionalization .
  • Buchwald-Hartwig amination : Couple aryl halides with amines using Pd catalysts .
  • Monitoring tools : In situ IR spectroscopy to track intermediate formation .

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